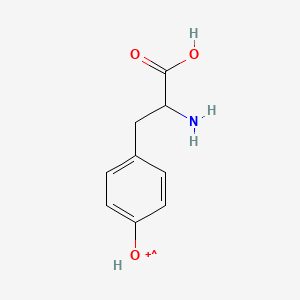

Tyrosine cation radical

Description

Properties

Molecular Formula |

C9H11NO3+ |

|---|---|

Molecular Weight |

181.19 g/mol |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/q+1 |

InChI Key |

MULVJZGDDYHMNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[OH+] |

Origin of Product |

United States |

Mechanistic Pathways of Tyrosine Cation Radical Formation

One-Electron Oxidation Mechanisms

One-electron oxidation represents a direct route to the formation of the tyrosine cation radical, wherein an electron is removed from the tyrosine molecule. This process can be initiated by photophysical events or by reaction with potent oxidizing agents.

Direct Photoionization and Ultraviolet Light Induction

Direct photoionization, often induced by ultraviolet (UV) light, can lead to the generation of a phenylalanine radical cation through the removal of an electron from the aromatic ring. nih.gov This radical cation can subsequently react with water to produce tyrosine isomers. nih.gov While the direct photoionization of tyrosine itself is a plausible mechanism for generating the cation radical, the process is often studied in the context of photosensitized reactions where an electron acceptor facilitates the electron transfer upon excitation. nih.gov

Reaction with Strong One-Electron Oxidants

Potent one-electron oxidants can efficiently generate tyrosine radicals. The sulfate (B86663) radical anion (SO₄•⁻) and the carbonate radical anion (CO₃•⁻) are two such species that have been shown to react with tyrosine.

The sulfate radical anion is a powerful oxidant that reacts readily with electron-rich aromatic amino acids like tyrosine. nih.govcsic.es Studies using techniques like flash photolysis have demonstrated that the reaction of sulfate radicals with tyrosine-containing peptides leads to the formation of the phenoxyl radical, an intermediate species in the oxidation process. conicet.gov.arresearchgate.net The high reactivity of the sulfate radical anion with tyrosine is indicated by high reaction rate constants, which are orders of magnitude greater than those for other common biomolecules. csic.es

The carbonate radical anion is another significant biological oxidant implicated in tyrosine radical formation. rsc.org This radical can be generated from the reaction of peroxynitrite with carbon dioxide. nih.govnih.gov The presence of the bicarbonate-carbon dioxide pair has been shown to increase the yield of the tyrosyl radical in reactions with peroxynitrite, suggesting the selective reactivity of the carbonate radical anion in promoting tyrosine oxidation. nih.govnih.gov This process is considered a key step in protein crosslinking and nitration events under conditions of oxidative stress. rsc.orgnih.gov

Enzymatic Generation within Metalloproteins and Flavoenzymes

Enzymes, particularly those containing metal centers or flavin cofactors, are adept at generating and controlling tyrosine radicals as part of their catalytic cycles. These protein environments provide a scaffold that can fine-tune the reactivity of the tyrosine residue.

Cytochrome P450 Enzymes (CpdI-Mediated Hydrogen Abstraction)

Cytochrome P450 (P450) enzymes are a versatile class of heme-containing monooxygenases. acs.orgacs.org Their catalytic cycle involves a highly reactive intermediate known as Compound I (CpdI), a ferryl-oxo species (Fe(IV)=O) with a porphyrin π-cation radical. nih.govnih.gov In the hydroxylation of L-tyrosine by some P450s, the mechanism proceeds in two steps. nih.govresearchgate.netup.ptacs.org The first step is the abstraction of a hydrogen atom from the phenolic group of tyrosine by CpdI, which results in the formation of a tyrosine radical and a Fe(IV)-hydroxo complex (Compound II). nih.govnih.govcore.ac.uk This hydrogen abstraction can be a nearly barrierless process. nih.govacs.org The subsequent step, known as radical rebound, involves the reaction of the tyrosine radical with the Fe(IV)-hydroxo species to form the hydroxylated product. nih.govresearchgate.netup.ptacs.org In some P450s, a chain of tryptophan and tyrosine residues can participate in electron transfer to deactivate the reactive CpdI, protecting the enzyme from self-destruction. pnas.org

Flavoenzyme Systems

Flavoenzymes utilize a flavin cofactor (FAD or FMN) to catalyze a wide range of redox reactions. In some cases, this involves the generation of tyrosine radicals through photoinduced or direct electron transfer.

TrmFO: In the flavoenzyme TrmFO, a tRNA methyltransferase, ultrafast spectroscopy has allowed for the characterization of the protonated tyrosine radical cation (TyrOH•+). acs.orgnih.gov This species is formed in approximately 1 picosecond by electron transfer from tyrosine to the photoexcited flavin cofactor and subsequently decays in about 3 picoseconds through charge recombination. acs.orgnih.gov This finding demonstrates that the oxidation of tyrosine does not necessarily involve a concerted deprotonation. acs.orgnih.gov

Glucose Oxidase: Glucose oxidase is a flavoprotein where the flavin cofactor is surrounded by several aromatic amino acid residues, including tyrosine. nih.govpnas.orgresearchgate.net Upon photoexcitation of the flavin, electron transfer from a nearby tyrosine residue can occur, leading to the formation of the this compound (TyrOH•+). nih.govresearchgate.net This primary photoproduct is formed rapidly and is followed by competing reactions, including charge recombination and stabilization through proton transfer, which can lead to the formation of the neutral tyrosyl radical. nih.gov

AppABLUF: While specific details on AppABLUF are not as extensively covered in the provided context, the principles of flavoenzyme-mediated tyrosine oxidation observed in TrmFO and glucose oxidase are likely applicable. The photoexcited flavin can act as a potent oxidant, capable of abstracting an electron from a suitably positioned tyrosine residue to form the this compound.

Photosystem II (TyrZ•+ and TyrD•+)

Photosystem II (PSII) is a large protein complex in plants, algae, and cyanobacteria that performs the light-driven oxidation of water. mdpi.complos.org Central to this process are two redox-active tyrosine residues, TyrZ (D1-Tyr161) and TyrD (D2-Tyr160). mdpi.compnas.orgpnas.org

TyrZ•+: TyrZ is the immediate electron donor to the photo-oxidized primary chlorophyll (B73375) donor, P680+. pnas.orgacs.orgnih.gov Following light-induced charge separation, P680+ is formed, which is a very strong oxidant. nih.gov TyrZ then donates an electron to P680+, forming the TyrZ radical (TyrZ•). pnas.orgacs.org This electron transfer is a proton-coupled electron transfer (PCET) process, where the phenolic proton of TyrZ is transferred to a nearby histidine residue (D1-His190). mdpi.compnas.orgacs.org The oxidation of TyrZ by P680+ is extremely fast, occurring on the nanosecond to microsecond timescale. pnas.orgnih.gov TyrZ• is then reduced by electrons derived from the water-oxidizing manganese cluster. pnas.orgnih.gov

TyrD•+: TyrD is located in a position symmetrical to TyrZ but on the D2 protein subunit. pnas.org Unlike TyrZ, the oxidized form of TyrD, TyrD•, is remarkably stable and does not play a direct, obligatory role in the main pathway of water oxidation. pnas.orgpnas.orgnih.gov TyrD is oxidized by P680+, though at a much slower rate than TyrZ under physiological conditions. pnas.org However, under certain conditions, such as in manganese-depleted PSII or at higher pH, the rate of TyrD oxidation can be significantly accelerated. pnas.orgnih.gov The formation of TyrD• also involves a PCET, with a nearby histidine (D2-His189) and a water molecule being potential proton acceptors. mdpi.compnas.orgkyoto-u.ac.jpacs.org

Data Tables

| System | Mechanism | Radical Species | Formation Time/Rate | Key Factors |

|---|---|---|---|---|

| Tyrosine + Sulfate Radical Anion | One-Electron Oxidation | Tyrosyl Radical | k ≈ 10⁹ M⁻¹s⁻¹ | High reactivity of SO₄•⁻ |

| Tyrosine + Carbonate Radical Anion | One-Electron Oxidation | Tyrosyl Radical | Rate constant of 4.5 × 10⁷ M⁻¹s⁻¹ rsc.org | Generated from peroxynitrite and CO₂ nih.govnih.gov |

| Cytochrome P450 (CYP76AD1) + L-Tyrosine | Enzymatic (Hydrogen Abstraction) | L-Tyr Radical | Nearly barrierless first step nih.govacs.org | CpdI as the oxidant nih.gov |

| TrmFO (Flavoenzyme) | Enzymatic (Photoinduced Electron Transfer) | TyrOH•+ | ~1 ps acs.orgnih.gov | Photoexcited flavin acs.orgnih.gov |

| Glucose Oxidase (Flavoenzyme) | Enzymatic (Photoinduced Electron Transfer) | TyrOH•+ | ~1 ps researchgate.net | Photoexcited flavin |

| Photosystem II (TyrZ) | Enzymatic (Electron Transfer) | TyrZ• | ns to µs timescale pnas.orgnih.gov | Oxidation by P680+ pnas.org |

| Photosystem II (TyrD) | Enzymatic (Electron Transfer) | TyrD• | ms timescale (physiological pH) pnas.org | Oxidation by P680+; pH-dependent pnas.orgpnas.orgnih.gov |

Ribonucleotide Reductases (RNR)

In class I ribonucleotide reductases (RNRs), a stable tyrosyl radical is essential for initiating the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.govnih.gov This radical is generated and stored within the RNR's smaller subunit (termed β2 or NrdF). nih.gov The mechanism varies slightly between subclasses.

Class Ia RNR: These enzymes, found in eukaryotes and some prokaryotes like E. coli, use a dinuclear iron center. wiley.com The process begins with the reaction of the diferrous (FeII-FeII) cluster with molecular oxygen (O2). nih.gov This reaction, facilitated by an external reducing equivalent, forms a series of high-valent iron-oxo intermediates. nih.govwiley.com A key intermediate, a mixed-valent Fe(III)-Fe(IV) species, is responsible for oxidizing a nearby, specific tyrosine residue (Y122 in E. coli). nih.govwiley.com This oxidation generates the stable, neutral tyrosyl radical required for catalysis. nih.gov

Class Ib RNR: Found in various bacteria, these enzymes utilize a dinuclear manganese cluster (MnII-MnII). researchgate.net Unlike the iron-containing counterparts, the Mn(II) cluster is unreactive towards O2. researchgate.net Instead, cofactor generation requires a flavoprotein activase, NrdI, which reduces O2 to produce a superoxide (B77818) radical (O2•−). researchgate.net This enzymatically generated superoxide then reacts with the Mn(II)2-NrdF complex to form a Mn(III)Mn(IV) intermediate. researchgate.net This high-valent species subsequently oxidizes the tyrosine residue to generate the essential tyrosyl radical. researchgate.net

Class Ie RNR: A more recently discovered class in some pathogenic bacteria operates without any metal cofactors in its active state. pnas.org It utilizes a tyrosine-derived dihydroxyphenylalanine radical (DOPA•) as the catalytic initiator. wiley.compnas.org The formation of this DOPA radical occurs from a tyrosine residue in a reaction that is dependent on the NrdI activase and O2. wiley.com

Heme-Containing Enzymes (e.g., Dye-Decolorizing Peroxidases)

Dye-decolorizing peroxidases (DyPs) are a family of heme-containing enzymes capable of oxidizing a wide range of substrates, including bulky synthetic dyes. rsc.orgmdpi.com The formation of a tyrosine radical in these enzymes is a key part of their catalytic cycle, enabling long-range electron transfer from substrates that cannot directly access the buried heme active site. rsc.orgresearchgate.net

The process is initiated by the reaction of the enzyme's ferric (Fe(III)) heme group with hydrogen peroxide (H2O2). researchgate.net This leads to the formation of a highly oxidizing intermediate known as Compound I, which is an oxoiron(IV) porphyrin π-cation radical. researchgate.netacs.org In the absence of a readily available substrate, this highly oxidizing species can abstract an electron from an amino acid residue in a process termed "hole hopping". rsc.org Chains of aromatic residues, including tyrosine and tryptophan, often form a pathway for this radical migration. rsc.org The oxidation of a tyrosine residue by Compound I first generates the highly reactive this compound (TyrOH•+). rsc.org This species is extremely acidic (pKa < 0) and rapidly loses a proton to the surrounding solvent or a nearby base to form the more stable, neutral tyrosyl radical (TyrO•). rsc.orgnih.gov This surface-exposed tyrosyl radical can then act as the oxidant for bulky substrates. researchgate.net

Tyrosine Hydroxylase Catalysis

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine. researchgate.net It catalyzes the hydroxylation of L-tyrosine to L-DOPA. nih.gov While TH itself produces reactive oxygen species, the catalytic mechanism for hydroxylating its tyrosine substrate also involves a tyrosine radical intermediate. tandfonline.comnih.gov

Computational studies on homologous cytochrome P450 enzymes (like CYP76AD1) that perform tyrosine hydroxylation have elucidated a two-step mechanism. nih.govacs.org

Hydrogen Abstraction: The reaction is initiated by the enzyme's active species, an Fe(IV)-oxo π-cation radical complex (Compound I). acs.org This complex abstracts a hydrogen atom (a proton and an electron) from the phenolic hydroxyl group of the L-tyrosine substrate. nih.gov This step results in the formation of an L-tyrosine radical and a reduced Fe(IV)-hydroxo complex (Compound II). nih.govacs.org

Radical Rebound: The newly formed tyrosine radical then "rebounds" onto the iron-bound hydroxyl group. nih.gov This forms a new carbon-oxygen bond at the ortho position of the aromatic ring, yielding the final hydroxylated product, L-DOPA. nih.gov

Proton-Coupled Electron Transfer (PCET) Mechanisms in Radical Formation

The oxidation of tyrosine to a tyrosyl radical is a cornerstone example of proton-coupled electron transfer (PCET), a process where both an electron (e−) and a proton (H+) are transferred. nih.govpnas.org The pKa of the tyrosine phenolic group is ~10 in the reduced state but drops to less than 0 in the one-electron oxidized (radical cation) state, ensuring that oxidation is almost always accompanied by deprotonation to form the neutral radical in biological systems. nih.gov The transfer of the electron and proton can occur through distinct mechanistic pathways. nih.govdiva-portal.org

Concerted Proton-Electron Transfer Pathways

In a concerted PCET (CPET) mechanism, the electron and proton are transferred in a single, elementary kinetic step. nih.govpnas.org This pathway avoids the formation of high-energy intermediates, such as the this compound (TyrOH•+) or the tyrosinate anion (TyrO−), which would be generated in stepwise processes. nih.gov The concerted mechanism is often favored in reactions where the stepwise pathways are energetically unfavorable. researchgate.net Studies on model protein systems have established that the oxidation of a neutral tyrosine residue can proceed via a concerted mechanism, particularly at lower pH values (e.g., pH < 7.5). nih.govacs.org This pathway is often characterized by a significant kinetic isotope effect (KIE), where replacing the phenolic proton with deuterium (B1214612) slows the reaction, confirming that proton movement is part of the rate-limiting step. nih.govnih.gov

Stepwise Electron-First and Proton-First Oxidation Mechanisms

PCET can also occur through stepwise pathways, where the electron and proton transfer in separate, sequential steps. diva-portal.org

Electron-First (ETPT): In this mechanism, an electron is transferred first, generating the this compound (TyrOH•+) as a distinct intermediate. acs.org This is followed by a rapid deprotonation step to yield the neutral tyrosyl radical. researchgate.net This pathway is typically independent of pH because the initial, rate-determining step (ET) does not involve a proton. researchgate.netacs.org The ETPT mechanism becomes more competitive with stronger oxidants. acs.org

Proton-First (PTET): This pathway involves the initial deprotonation of the tyrosine to form the tyrosinate anion (TyrO−). acs.org The tyrosinate is much easier to oxidize than the protonated tyrosine, so it subsequently undergoes rapid electron transfer. This mechanism is highly dependent on pH, with the reaction rate typically increasing by an order of magnitude for each pH unit increase, corresponding to the greater availability of the tyrosinate form at higher pH. nih.govacs.org The PTET pathway is dominant at pH values above the pKa of the tyrosine residue. acs.org

Environmental and pH Influences on PCET Mechanisms

The dominant PCET mechanism for tyrosine oxidation is not intrinsic to the amino acid itself but is highly sensitive to the local environment, pH, and the properties of the oxidizing agent. diva-portal.orgrsc.org

pH: As described above, pH is a critical determinant. At high pH (typically > 8-9), the PTET mechanism via the deprotonated tyrosinate anion is favored. nih.govacs.org At neutral or acidic pH, the competition is between the concerted (CPET) and stepwise electron-first (ETPT) pathways. diva-portal.orgnih.gov

Driving Force: The strength of the oxidant (i.e., the thermodynamic driving force for electron transfer) influences the competition between stepwise and concerted pathways. diva-portal.orgacs.org Stronger oxidants can make the pH-independent ETPT mechanism more favorable. acs.org

Protein Environment: The protein scaffold surrounding the tyrosine residue plays a crucial role. The presence and positioning of internal proton acceptors (like a nearby histidine or glutamate) or the accessibility of the phenolic proton to solvent water molecules can influence the proton transfer step. nih.govnih.govrsc.org For instance, molecular dynamics simulations suggest that even for a buried tyrosine, structural fluctuations can allow transient water access to act as a proton acceptor in a concerted mechanism. nih.gov However, studies also show that neither increased solvent exposure nor the presence of an internal hydrogen bond necessarily dictates the mechanism; rather, the balance of driving forces for the proton and electron transfer steps appears to be the most critical factor. rsc.org

Table 1: Comparison of PCET Mechanisms for Tyrosine Oxidation

Table 2: Factors Influencing Tyrosine Radical Generation in Enzymes

Table 3: Compound Names

Radiolysis-Induced Generation of Tyrosine Radical Species

Radiolysis, particularly the pulse radiolysis of aqueous solutions, serves as a powerful and precise tool for generating specific free radicals and studying their subsequent reactions in real-time. nih.govnih.gov This technique has been instrumental in elucidating the complex mechanisms of tyrosine oxidation and the formation of tyrosine-derived radical species. The fundamental process involves the interaction of ionizing radiation with water, which produces a mixture of highly reactive primary species: the hydroxyl radical (•OH), the hydrated electron (e⁻ₐq), and the hydrogen atom (H•). nih.govresearchgate.net

The primary pathway for the radiolysis-induced formation of tyrosine radicals in dilute aqueous solutions is initiated by the hydroxyl radical (•OH). The reaction between •OH and tyrosine is extremely rapid and proceeds via a two-step mechanism. nih.govresearchgate.net

Addition of the Hydroxyl Radical : The •OH radical adds to the aromatic ring of the tyrosine molecule, forming dihydroxycyclohexadienyl radical adducts (Tyr(OH)•). iaea.org Pulse radiolysis studies have shown that the •OH radical can add to different positions on the ring, with the ortho-position being a significant site of attack. nih.govigem.org

Formation of the Tyrosyl Radical : Following the initial addition, the ortho-C-3(•OH)-TyrOH adduct can undergo a rapid, acid/base-catalyzed dehydration (elimination of a water molecule) to yield the tyrosyl radical (TyrO•). nih.gov This species is a neutral phenoxyl radical and is the principal tyrosine radical observed in most radiolysis studies. Its formation can be monitored spectrophotometrically by its characteristic absorption peak around 405-410 nm. nih.govrsc.org

In the absence of oxygen, the dehydration of the ortho-adduct to form TyrO• is a major pathway. nih.gov However, in the presence of oxygen, the tyrosine OH-adducts can react to form peroxy radicals, leading to different final products such as 3,4-dihydroxyphenylalanine (DOPA). nih.govresearchgate.net The yields of various products are also influenced by pH. nih.govnih.gov

Pulse radiolysis allows for the direct measurement of the rates of these rapid reactions. The rate constants for the reaction of •OH with tyrosine and the subsequent reactions of the resulting tyrosyl radical have been extensively studied.

Table 1: Reaction Rate Constants for Tyrosine Radical Species Determined by Radiolysis

| Reactants | Product(s) | Rate Constant (k) | pH / Conditions | Source(s) |

| •OH + Tyrosine | Tyr(OH)• | (1.6 ± 0.3) × 10¹⁰ M⁻¹s⁻¹ | Neutral | tandfonline.comtandfonline.com |

| •OH + Tyr-Met | Tyr•(OH)OH-Met / TyrO•-Met | 1.2 × 10¹⁰ dm³mol⁻¹s⁻¹ | 6.6 | iaea.org |

| TyrO• + TyrO• | Dityrosine (B1219331) | 4.5 × 10⁸ dm³mol⁻¹s⁻¹ | Neutral | rsc.org |

| TyrO• + O₂•⁻ | Tyrosine + O₂ | (1.7 ± 0.2) × 10⁹ M⁻¹s⁻¹ | Acidic/Alkaline | nih.gov |

| TyrO• + Glutathione (B108866) (GSH) | TyrOH + GS• | 2 × 10⁶ M⁻¹s⁻¹ | 7.15 | nih.gov |

| Azide (B81097) Radical (N₃•) + Tyrosine | TyrO• | - | - | rsc.orgrsc.org |

This table presents a selection of kinetic data from radiolysis studies. The specific values can vary depending on the exact experimental conditions.

Besides the hydroxyl radical, other radiolytically generated oxidizing radicals can also lead to the formation of the tyrosyl radical. For instance, the azide radical (N₃•), which can be selectively generated in N₂O-saturated solutions containing azide ions, efficiently oxidizes tyrosine to the tyrosyl radical by a one-electron transfer mechanism. rsc.orgrsc.orgresearchgate.net This method is often employed to study the properties and reactions of TyrO• without the complication of the initial adduct formation seen with •OH.

The tyrosyl radical, once formed, is itself a reactive species. A primary decay pathway is the radical-radical dimerization to form 3,3'-dityrosine, a cross-linked product that is often used as a marker for oxidative damage. nih.govrsc.orgacs.org The rate of this dimerization is very fast, but it can be outcompeted by other reactions, such as the reaction with superoxide radicals (O₂•⁻) or repair reactions with antioxidants like glutathione. nih.govnih.govrsc.org

Advanced Spectroscopic Characterization and Detection of Tyrosine Cation Radical

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct method for detecting and studying paramagnetic species like the tyrosyl radical. nih.gov It exploits the interaction of the unpaired electron's magnetic moment with an external magnetic field. The resulting EPR spectrum is sensitive to the radical's electronic structure and its interactions with the surrounding environment. nih.govrsc.org

Continuous Wave (CW) EPR for Tyrosyl Radical Detection and Characterization

Continuous Wave (CW) EPR is a conventional and widely used technique for the initial detection and characterization of tyrosyl radicals. In a CW-EPR experiment, a sample is irradiated with a constant microwave frequency while the external magnetic field is swept. Absorption of microwaves occurs when the energy difference between the electron spin states matches the energy of the microwaves, a condition dictated by the g-factor.

The tyrosyl radical exhibits a characteristic EPR signal around a g-value of 2.0045. iaea.org The precise lineshape of the CW-EPR spectrum, however, is highly variable and sensitive to the radical's specific protein environment. nih.gov This variability arises primarily from the hyperfine interactions between the unpaired electron and nearby magnetic nuclei (protons) and the rotational conformation of the phenolic group around the Cβ-C1 bond. nih.govnih.gov For instance, CW-EPR spectra of tyrosyl radicals can manifest as doublets or singlets of varying widths, depending on the specific conformation and interactions within the protein matrix. nih.gov Analysis and simulation of these CW-EPR spectra provide initial information on the radical's identity and its local structural constraints. nih.govresearchgate.net

Multi-Frequency EPR (X, Q, D, W-band) for g-Tensor Resolution

While standard X-band EPR (~9.5 GHz) is useful for detection, it often suffers from limited resolution, where the anisotropic magnetic interactions are not fully resolved. nih.gov Multi-frequency EPR, especially high-field/high-frequency EPR such as W-band (~94 GHz) and even higher frequencies (180-285 GHz), offers significantly enhanced spectral resolution. nih.govnih.govprisner.de

The primary advantage of increasing the microwave frequency and magnetic field is the enhanced separation of spectral features arising from the g-tensor anisotropy. nih.govsciforum.net The g-factor is actually a tensor with three principal values (gₓ, gᵧ, g₂) corresponding to the three principal axes of the molecule. nih.govpnas.org At lower frequencies, the differences between these values are often obscured by hyperfine couplings. High-frequency EPR magnifies the separation between the g-components, allowing for their precise determination. nih.govnih.gov This is crucial because the principal values of the g-tensor are sensitive probes of the radical's electronic structure and its local environment. pnas.org For example, the gₓ value is a known indicator of the polarity and hydrogen-bonding status of the phenoxyl oxygen. pnas.org

| Parameter | Value in Hydrophobic Environment (e.g., E. coli RNR) | Value in Polar/H-bonded Environment | Reference |

|---|---|---|---|

| gₓ (g₁) | ~2.0091 | ~2.0076 | pnas.org |

| gᵧ (g₂) | ~2.0044 | ~2.0044 | researchgate.net |

| g₂ (g₃) | ~2.0022 | ~2.0022 | researchgate.net |

Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Electron Density Distribution

Electron Nuclear Double Resonance (ENDOR) is a high-resolution technique that combines EPR and Nuclear Magnetic Resonance (NMR) to measure the hyperfine interactions between the unpaired electron and surrounding magnetic nuclei. wikipedia.org In an ENDOR experiment, the magnetic field and microwave frequency are fixed to saturate a specific EPR transition, while a second radiofrequency (RF) field is swept. When the RF frequency matches the transition frequency of a nucleus coupled to the electron, the saturation of the EPR signal is relieved, resulting in an ENDOR signal. wikipedia.org

This technique is exceptionally powerful for mapping the spatial distribution of the unpaired electron's spin density. mpg.de By measuring the hyperfine coupling constants of specific protons (e.g., those on the phenolic ring and the β-methylene group), ENDOR provides a detailed picture of the radical's electronic structure and conformation. nih.govrsc.orgresearchgate.net Pulsed ENDOR techniques, often performed at high fields (Q- and W-band), further enhance resolution and sensitivity, allowing for the assignment of all hyperfine coupling tensors of the protons covalently bound to the tyrosine side chain. rsc.orgresearchgate.net

| Proton | Typical Aiso Value (MHz) | Reference |

|---|---|---|

| β-methylene (Hβ1) | Variable (depends on dihedral angle) | mpg.de |

| β-methylene (Hβ2) | Variable (depends on dihedral angle) | mpg.de |

| Ring (H3, H5) | ~(-)19 to (-)26 | researchgate.net |

| Ring (H2, H6) | Typically < 10 | mpg.deresearchgate.net |

Spin Density Analysis from EPR Parameters

The parameters obtained from EPR and ENDOR experiments—namely the g-tensor and the hyperfine coupling (A) tensors—are directly related to the distribution of the unpaired electron density, known as spin density (ρ). nih.govcapes.gov.br Theoretical frameworks, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to refine the spin density map. nih.govresearchgate.net

The bulk of the spin density in a tyrosyl radical resides on the phenoxyl oxygen and specific carbon atoms of the aromatic ring, primarily C1, C3, and C5. researchgate.net The hyperfine coupling constant of a given proton is proportional to the spin density on the carbon atom to which it is attached. For β-methylene protons, the coupling is described by the McConnell relation, which links the hyperfine splitting to the spin density on the C1 carbon (ρC1) and the dihedral angle (θ) describing the Cβ-H bond's orientation relative to the p-orbital on C1. nih.gov

Furthermore, empirical relationships have been established between EPR parameters, such as a linear correlation between the spin density on C1 (ρC1) and the gₓ component of the g-tensor. nih.gov Measuring the ¹⁷O hyperfine coupling through isotopic labeling provides a direct measure of the spin density on the phenoxyl oxygen. researchgate.net This comprehensive analysis allows for a detailed quantum mechanical description of the tyrosyl radical's electronic structure.

| Atom | Approximate Spin Density (ρ) | Reference |

|---|---|---|

| Phenoxyl Oxygen (O) | ~0.29 | researchgate.net |

| Ring Carbon (C1) | ~0.32 - 0.44 | nih.gov |

| Ring Carbon (C3, C5) | Positive (significant) | researchgate.net |

| Ring Carbon (C2, C4, C6) | Negative (small) | researchgate.net |

Ultrafast and Time-Resolved Optical Spectroscopy

While EPR spectroscopy excels at characterizing the stable or trapped radical state, ultrafast and time-resolved optical techniques are essential for studying the dynamics of its formation and decay, which often occur on timescales from picoseconds to milliseconds.

Transient Visible Absorption Spectroscopy

Transient visible absorption spectroscopy is a pump-probe technique used to detect and monitor short-lived reaction intermediates. nih.gov In this method, a short, intense "pump" laser pulse initiates a photochemical reaction (e.g., the formation of the tyrosyl radical), and a second, weaker "probe" pulse, delayed in time, measures the absorption spectrum of the species present. By varying the delay time between the pump and probe pulses, the kinetic evolution of the transient species can be followed. acs.org

The tyrosine cation radical has a distinct absorption spectrum in the visible region, which allows it to be distinguished from its parent tyrosine residue and other intermediates. umich.edu The spectrum is characterized by a strong absorption peak around 410 nm and a secondary peak around 390 nm. acs.org The high temporal resolution of this technique enables the direct measurement of the rates of both the formation and subsequent decay of the tyrosyl radical, providing critical insights into the mechanisms of electron and proton transfer reactions in which it participates. acs.orgnsf.govnii.ac.jp

| Wavelength (λmax) | Spectral Feature | Reference |

|---|---|---|

| ~410 nm | Primary absorption peak | acs.org |

| ~390 nm | Secondary absorption peak | acs.org |

| ~600 nm | Broad, weak absorption | acs.org |

Ultrafast Fluorescence Spectroscopy

Ultrafast fluorescence spectroscopy serves as a powerful indirect method for investigating the formation and kinetics of the this compound (TyrOH•+), particularly in complex biological systems like flavoproteins. While TyrOH•+ itself is not a fluorescent species, its formation is often coupled to the quenching of a nearby fluorophore, such as a flavin adenine (B156593) dinucleotide (FAD) cofactor.

In studies of flavoproteins like glucose oxidase, the formation of the TyrOH•+ radical occurs via photoinduced electron transfer from a tyrosine residue to the photoexcited flavin. This electron transfer event quenches the intrinsic fluorescence of the FAD. By monitoring the decay of the flavin fluorescence on ultrafast timescales (femtoseconds to picoseconds), researchers can deduce the kinetics of the charge separation event that generates the FAD anion radical and the this compound. For instance, investigations into glucose oxidase revealed a multiphasic decay of the excited FAD (FAD*), with the initial, rapid phase occurring in approximately 1 picosecond, corresponding to the formation of the FAD•−/TyrOH•+ radical pair state. nih.gov

Time-Resolved Infrared (TRIR) Spectroscopy for Vibrational Markers

Time-resolved infrared (TRIR) spectroscopy is a highly sensitive technique that provides direct structural information about radical intermediates by detecting their unique vibrational fingerprints. This method has been pivotal in definitively identifying the this compound in various protein environments. nih.gov

Through TRIR experiments on flavoprotein systems, such as variants of the bacterial methyl transferase TrmFO and glucose oxidase, a distinct vibrational marker for the this compound (TyrOH•+) has been unequivocally assigned. uea.ac.uknsf.gov This characteristic vibrational mode appears at 1483 cm⁻¹ (in a deuterated buffer). nsf.gov The exquisite sensitivity of TRIR allows for the detection of low concentrations of these short-lived radical species, providing clear, structurally specific data that complements findings from other spectroscopic techniques like transient visible absorption. nih.gov The assignment of this marker enables researchers to directly track the appearance and subsequent reactions of the this compound in real-time.

Spectroscopic Signatures of this compound vs. Neutral Tyrosyl Radical

The this compound (TyrOH•+) and the neutral tyrosyl radical (TyrO•) are distinct chemical species with unique spectroscopic properties that allow for their differentiation.

Distinct Absorption Bands

While the formation of the this compound has been observed using transient visible absorption spectroscopy, its spectral features are often transient and can overlap with other species in complex systems. uea.ac.uk The neutral tyrosyl radical, being a more commonly studied and stable intermediate, has well-characterized absorption bands. It typically exhibits a characteristic absorption peak around 410 nm . researchgate.net Differentiating the two species by visible absorption alone can be challenging without complementary techniques.

Vibrational Marker Assignments (e.g., Infrared Frequencies)

Vibrational spectroscopy provides a much clearer distinction between the cationic and neutral tyrosine radicals. As identified through TRIR and other vibrational techniques like Resonance Raman spectroscopy, each radical form possesses a unique marker band corresponding to the C-O stretching vibration of the phenol (B47542) ring. nih.gov

The key distinction lies in the frequency of this vibrational mode:

The This compound (TyrOH•+) is characterized by a vibrational marker at 1483 cm⁻¹ . nsf.gov

The neutral tyrosyl radical (TyrO•) has a well-established vibrational marker at a higher frequency, typically around 1502-1505 cm⁻¹ . nih.govresearchgate.net

This significant shift in frequency allows for the unambiguous identification and monitoring of each species, even when they coexist or interconvert within a reaction pathway. nih.gov

Vibrational Markers of Tyrosine Radicals

| Radical Species | Vibrational Marker (cm⁻¹) | Spectroscopic Method | Reference |

|---|---|---|---|

| This compound (TyrOH•+) | 1483 | TRIR | nsf.gov |

| Neutral Tyrosyl Radical (TyrO•) | ~1502 | TRIR | nih.gov |

| Neutral Tyrosyl Radical (TyrO•) | ~1505 | Resonance Raman | researchgate.net |

Kinetic Analysis of Radical Formation and Decay via Spectroscopy

Time-resolved spectroscopic techniques are essential for elucidating the kinetics of the formation and decay of the highly reactive this compound. These studies reveal the timescales of the electron and proton transfer events involving this intermediate.

Formation Kinetics:

In the flavoprotein glucose oxidase, the initial charge separation to form the FAD•−/TyrOH•+ radical pair is an ultrafast event, occurring in approximately 1 picosecond following photoexcitation of the flavin cofactor. nih.gov

In other systems, the formation of a tyrosyl radical can be slower. For example, in certain reactions of cytochrome P450cam, a transient porphyrin-π-cation radical is reduced by an intramolecular electron transfer from a tyrosine residue to form a neutral tyrosyl radical within 8 milliseconds .

Decay Kinetics: The decay of the this compound is typically rapid, as it is a highly acidic and reactive species. Its decay pathways often involve proton transfer to a nearby acceptor.

TRIR studies on a mutant of the TrmFO enzyme revealed that the 1483 cm⁻¹ band of the cation radical shifts towards 1500 cm⁻¹ (characteristic of the neutral radical) in a subsequent step. This process, interpreted as a proton transfer from the TyrOH•+ to the flavin anion radical, occurs with a time constant of about 3 picoseconds . nih.gov

In studies using a synthetic peptide, the decay of a tyrosyl radical was monitored by picosecond transient absorption spectroscopy. nsf.gov The decay kinetics were shown to be highly dependent on the environment, proceeding via electron transfer (ET) or proton-coupled electron transfer (PCET), with rates varying significantly based on the availability of proton acceptors. nsf.gov

These kinetic analyses underscore the transient nature of the this compound, highlighting its role as a short-lived but crucial intermediate in biological charge transfer reactions. nih.gov

Redox Properties and Intrinsic Reactivity of Tyrosine Cation Radical

Thermodynamics of Tyrosine Oxidation and Reduction Potentials

The oxidation and reduction of tyrosine are fundamental processes in numerous biological systems. The thermodynamics of these reactions are intricately linked to the surrounding environment and the protonation state of the tyrosine molecule.

Influence of Protonation State on Reduction Potential

The reduction potential of the tyrosine radical is significantly influenced by its protonation state, a consequence of the coupled transfer of an electron and a proton (proton-coupled electron transfer, PCET). The pKa of the phenolic proton of tyrosine is approximately 10 in its reduced state (Tyr-OH). However, upon oxidation to the radical cation (Tyr-OH•+), the pKa drops dramatically to around -2. nih.gov This indicates that at physiological pH, the formation of the neutral tyrosyl radical (Tyr-O•) through the loss of a proton is highly favored upon oxidation.

The thermodynamics of tyrosine oxidation can be described by three primary mechanisms nih.gov:

Stepwise oxidation then deprotonation: Tyr-OH → Tyr-OH•+ + e- followed by Tyr-OH•+ → Tyr-O• + H+

Stepwise deprotonation then oxidation: Tyr-OH → Tyr-O- + H+ followed by Tyr-O- → Tyr-O• + e-

Concerted electron-proton transfer: Tyr-OH → Tyr-O• + H+ + e-

In biological contexts, the concerted or a proton-first mechanism is often suggested. acs.org The choice of pathway is influenced by the local environment, including the presence of proton acceptors and the dielectric constant. nih.gov

Formal Reduction Potentials in Aqueous and Protein Environments

The formal reduction potential (E°′) of the tyrosine radical is a key determinant of its role in biological electron transfer chains. In aqueous solutions, the determination of a precise E°′ is complicated by the high reactivity of the radical, which rapidly dimerizes. nih.gov This leads to quasi-reversible or irreversible voltammograms, from which only peak potentials can be derived, not true formal potentials.

However, within the structured and often desolvated environment of a protein, the tyrosine radical can be significantly stabilized, allowing for the measurement of reversible voltammograms and the determination of its formal reduction potential. For example, in the de novo designed α3Y protein, the formal potential of the Y32-O•/Y32-OH redox couple has been measured at different pH values. pnas.orgnih.gov

Here is a table summarizing some reported formal reduction potentials:

| Environment | pH | Formal Reduction Potential (E°′) vs. NHE | Reference |

| α3Y Protein | 5.52 | 1,070 ± 1 mV | pnas.orgnih.gov |

| α3Y Protein | 8.40 | 918 ± 2 mV | pnas.orgnih.gov |

| α3Y Protein | 8.5 | 910 mV | researchgate.net |

These values highlight the significant decrease in reduction potential with increasing pH, consistent with a PCET mechanism. The protein environment can modulate the reduction potential through factors such as local dielectric, hydrogen bonding, and sequestration from solvent. nih.govnih.gov

Pourbaix Diagrams for Tyrosine Redox Couples

A Pourbaix diagram, which plots the formal reduction potential versus pH, provides a comprehensive thermodynamic description of a redox couple. For tyrosine, the Pourbaix diagram illustrates the pH-dependent equilibrium between the reduced tyrosine (Tyr-OH), the tyrosinate anion (Tyr-O-), the tyrosyl radical (Tyr-O•), and the tyrosine radical cation (Tyr-OH•+).

The Pourbaix diagram for the tyrosine radical in the α3Y protein shows a nonlinear relationship between the half-wave potential (E1/2) and pH over a range of 4.7 to 9.0. pnas.org The slope of the E°′ versus pH plot for a one-electron, one-proton process is theoretically -59 mV/pH unit. The experimental data for the tyrosine radical in α3Y aligns with this expectation, confirming the PCET nature of its redox chemistry. pnas.orgresearchgate.net The diagram visually represents how the dominant redox couple and its potential change with the protonation state of the molecule, as dictated by the pH of the environment. nih.gov

Stability and Decay Kinetics of Tyrosine Cation Radical

The lifetime of the this compound is highly variable and exquisitely sensitive to its immediate surroundings. This variability is crucial for its function, ranging from a transient intermediate in electron transfer pathways to a stable cofactor.

Factors Influencing Radical Lifetime

Several factors play a critical role in determining the stability of the this compound:

pH: The pH of the environment influences the protonation state of the radical and surrounding residues, which can affect its stability. acs.org

Environment (Aqueous vs. Protein): In aqueous solution, the tyrosine radical is short-lived due to rapid dimerization. nih.gov In contrast, the protein matrix can dramatically extend the radical's half-life by orders of magnitude, in some cases to the scale of hours. nih.gov This stabilization is achieved by sequestering the radical from the solvent and preventing bimolecular decay pathways. pnas.orgnih.gov

Protein Interactions: The specific structural context within a protein, including its burial depth and hydrogen-bonding network, is a key determinant of stability. acs.orgacs.org For instance, the Y32 radical in the α3Y protein is the most deeply buried residue, contributing to its remarkable stability. acs.orgnih.gov In Photosystem II, the different environments of TyrZ and TyrD lead to vastly different lifetimes, with TyrZ being short-lived (t1/2 of 0.03–1 ms) and TyrD being very stable (t1/2 in the range of minutes to hours). acs.org

Here is a table of reported half-lives for the tyrosine radical in different environments:

| System | pH | Half-life (t1/2) | Reference |

| α3Y Protein | 5.5 | 2-10 s | acs.org |

| α3Y Protein | 8.5 | 2-10 s | acs.org |

| Photosystem II (TyrZ) | N/A | 0.03–1 ms | acs.org |

| Photosystem II (TyrD) | N/A | minutes to hours | acs.org |

| Chloride-depleted Photosystem II (fast phase) | 7.5 | ~28.6 s (at 253 K) | cas.cz |

Mechanisms of Radical Decay

The decay of the this compound can proceed through several mechanisms, with the dominant pathway depending on the environment.

Charge Recombination: In systems where the tyrosine radical is generated by photo-induced electron transfer, such as in Photosystem II, a primary decay pathway is charge recombination with an acceptor molecule. For example, the fast decay phase of the tyrosine radical in chloride-depleted Photosystem II is attributed to the recombination of charges. cas.cz

Dimerization: In aqueous solutions, the predominant decay mechanism is radical-radical dimerization, with a rate constant of approximately 5 x 10^8 M^-1 s^-1. nih.gov This process involves the coupling of two tyrosyl radicals to form a dityrosine (B1219331) adduct. Evidence for this mechanism in the α3Y protein comes from the observation of second-order decay kinetics. acs.org

The sequestration of the radical within a protein's structure effectively hinders this bimolecular dimerization, thereby contributing significantly to its increased stability in biological systems. acs.org

Reactivity with Other Chemical Species

The this compound, and its deprotonated form, the tyrosyl radical (TyrO•), are highly reactive species capable of engaging in a variety of chemical transformations that are crucial in biological systems. Their reactivity is central to numerous physiological and pathological processes, including enzymatic catalysis and oxidative stress. This section details the interactions of the this compound with other key biological molecules, including other aromatic amino acids, sulfur-containing species, and reactive nitrogen species.

Electron Transfer with Other Aromatic Amino Acids (Tryptophan, Phenylalanine)

The this compound can undergo electron transfer reactions with other aromatic amino acids, a process that is fundamental to long-range electron transfer in proteins.

Tryptophan: Electron transfer between tyrosine and tryptophan residues is a well-documented phenomenon in various biological contexts, notably in enzymes like DNA photolyase. nih.govnih.gov The tryptophanyl radical can oxidize a tyrosine residue, demonstrating that intraprotein electron transfer between these two amino acids can be induced by a natural stimulus. nih.gov In studies on dipeptides, the rate constants for intramolecular electron transfer have been determined. For the oxidized Trp-Tyr dipeptide, the forward electron transfer rate constant (from tyrosine to the tryptophanyl radical cation) was found to be 5.5 x 10⁵ s⁻¹. researchgate.net Conversely, for the oxidized Tyr-Trp dipeptide, this rate constant was significantly lower at 4 x 10³ s⁻¹. researchgate.net This highlights the influence of the local environment and the relative positioning of the amino acids on the reaction kinetics. The process can be viewed as a reversible transfer of an oxidizing equivalent between the two residues. researchgate.net

The oxidation of tryptophan can proceed through a concerted electron-proton transfer (CEPT) pathway, leading directly to the deprotonated tryptophan radical (Trp•) without the formation of a cation radical intermediate, especially when the oxidizing agent has a sufficiently low driving force. acs.org This is in contrast to the tyrosine radical cation, which is highly acidic. acs.org

Phenylalanine: The interaction between the this compound and phenylalanine is less extensively characterized than that with tryptophan. However, studies involving site-directed mutagenesis in proteins provide some insights. In certain protein systems, the replacement of a key tyrosine residue with phenylalanine, which has a higher ionization potential, can still permit electron transfer, although the efficiency and kinetics of the process may be altered. umich.edursc.org For instance, in a de novo designed protein, the removal of a tyrosine that acts as an electron relay and its replacement with phenylalanine resulted in a 20-fold decrease in the apparent rate constant for electron transfer. umich.edu This suggests that while phenylalanine can participate in electron transfer pathways, it is generally less efficient than tyrosine in this role.

| System | Process | Rate Constant (k) | Reference |

|---|---|---|---|

| Oxidized Trp-Tyr dipeptide | Forward Electron Transfer (Tyr → Trp•+) | 5.5 x 10⁵ s⁻¹ | researchgate.net |

| Oxidized Tyr-Trp dipeptide | Forward Electron Transfer (Tyr → Trp•+) | 4 x 10³ s⁻¹ | researchgate.net |

| De novo designed protein (α3DIV-L21C-YF-[RuIIbpymal]2+) | Apparent rate of electron transfer with Tyr replaced by Phe | 6.3 x 10³ s⁻¹ | umich.edu |

| De novo designed protein with Tyrosine relay | Apparent rate of electron transfer | 1.4 x 10⁵ s⁻¹ | umich.edu |

Reactions with Cysteine and Thiol Groups

The reaction of the this compound with cysteine and other thiol-containing molecules is a critical process in the context of oxidative stress and redox signaling. This interaction often involves the "repair" of the tyrosyl radical back to tyrosine, with the concomitant oxidation of the thiol.

The reaction between tyrosyl radicals and the thiol-containing tripeptide glutathione (B108866) (GSH) has been studied using pulse radiolysis. At a physiological pH of 7.15, the rate constant for the reaction between tyrosyl radicals and glutathione was estimated to be 2 x 10⁶ M⁻¹s⁻¹. nih.gov This reaction is considered a repair mechanism, as it regenerates the parent tyrosine molecule. However, the reduction potential of the tyrosyl radical at pH 7 is very close to that of the glutathione thiyl radical (GS•), suggesting that this repair reaction is an equilibrium process. nih.gov For the efficient reduction of the tyrosyl radical by glutathione, the resulting thiyl radicals need to be removed to shift the equilibrium towards repair. nih.gov

The reactivity of tyrosyl radicals with cysteine residues within proteins is also of significant biological importance. The formation of protein thiyl radicals can occur through electron transfer from a cysteine residue to a protein tyrosyl radical. nih.gov The deprotonated form of the cysteine side chain, the thiolate anion, is the more reactive species in these redox reactions. acs.org Most carbon-centered radicals react with thiols at rates in the range of 10⁶–10⁸ M⁻¹s⁻¹. nih.gov

Interactions with Reactive Nitrogen Species (e.g., NO₂•)

The this compound readily reacts with reactive nitrogen species (RNS), particularly nitrogen dioxide (NO₂•). This reaction is a primary pathway for the formation of 3-nitrotyrosine (B3424624), a well-established biomarker of nitroxidative stress.

The reaction between the tyrosyl radical and nitrogen dioxide is a radical-radical combination reaction that proceeds at a very high rate. For free tyrosine, the second-order rate constant for this reaction is on the order of 3 x 10⁹ M⁻¹s⁻¹. researchgate.net This near-diffusion-controlled rate underscores the high reactivity of these two radical species.

However, the protein environment can significantly modulate this reactivity. In a study using gamma radiolysis to investigate the nitration of the R2 subunit of ribonucleotide reductase, which contains a stable tyrosyl radical (Tyr122), the estimated rate constant for the reaction of the Tyr122 radical with NO₂• was found to be 3 x 10⁴ M⁻¹s⁻¹. nih.gov This value is several orders of magnitude lower than that for the reaction with a free tyrosyl radical, demonstrating that the protein structure provides significant protection against attack by nitrogen dioxide. nih.gov The nitration rate of other, non-radical tyrosine residues in the same protein was even lower, with an estimated value of 900 M⁻¹s⁻¹. nih.gov

At a physiological pH of 7.4, the rate constant for the reaction of NO₂• with glutathione and cysteine are approximately 2 x 10⁷ M⁻¹s⁻¹ and 5 x 10⁷ M⁻¹s⁻¹, respectively. nih.gov This indicates that thiols are major scavengers of nitrogen dioxide in biological systems and can compete with the reaction of NO₂• with the tyrosyl radical. nih.gov

| System | Rate Constant (k) | Reference |

|---|---|---|

| Free Tyrosyl Radical + NO₂• | ~3 x 10⁹ M⁻¹s⁻¹ | researchgate.net |

| Tyr122 Radical in Ribonucleotide Reductase R2 + NO₂• | 3 x 10⁴ M⁻¹s⁻¹ | nih.gov |

| Non-radical Tyrosine in Ribonucleotide Reductase R2 + NO₂• | 900 M⁻¹s⁻¹ | nih.gov |

| Glutathione + NO₂• (pH 7.4) | ~2 x 10⁷ M⁻¹s⁻¹ | nih.gov |

| Cysteine + NO₂• (pH 7.4) | ~5 x 10⁷ M⁻¹s⁻¹ | nih.gov |

Role in Biological Electron Transfer and Radical Mediated Processes

Long-Range Electron Transfer (LRET) and Radical Translocation ("Hole Hopping")

In many biological systems, electrons or their absence (a "hole") must be transferred over significant distances, often exceeding the 15–20 Å limit of single-step tunneling events. nih.govnih.govroyalsocietypublishing.org To overcome this, nature employs a multistep tunneling process known as "hole hopping," where chains of redox-active amino acid residues act as waystations. nih.govnih.govroyalsocietypublishing.orgnih.gov

The tyrosine cation radical is a key participant in radical migration, or "hole hopping," within and between protein subunits. This process allows for the transfer of an oxidative equivalent over distances that can be greater than 35 Å. mit.edu This long-range transfer is essential for the function of several enzymes where the site of radical generation is spatially distant from the active site where the chemistry occurs. nih.govnih.gov

This "hole hopping" mechanism is not just a random walk; it follows specific pathways composed of redox-active amino acids. mit.edumit.edu The fidelity of this transfer is crucial, as off-pathway radical migration could lead to oxidative damage to the protein. nih.gov In some enzymes, these pathways are branched, yet the radical transfer remains highly specific to the catalytically productive route. nih.gov

Table 1: Examples of Enzymes Utilizing Tyrosine in Radical Migration

| Enzyme | Radical Pathway Residues | Distance of Electron Transfer | Function |

| Class Ia Ribonucleotide Reductase | βTyr122 ↔ [βTrp48] ↔ βTyr356 → αTyr731 ↔ αTyr730 ↔ αCys439 | ~35 Å | Initiates nucleotide reduction mit.edumit.edunih.gov |

| Cytochrome c Peroxidase | Not explicitly detailed | Not specified | Oxidation of cytochrome c nih.govacs.org |

| DNA Photolyase | Tryptophan radical to Tyrosine | Not specified | DNA repair nih.govpnas.org |

| Cytochrome c Oxidase | Tyrosine to binuclear center | Not specified | O₂ reduction and proton pumping nih.govfrontiersin.orgacs.orgresearchgate.net |

This table provides examples of enzymes where tyrosine residues are part of a long-range radical transfer pathway. The specific residues and distances are best characterized in Ribonucleotide Reductase.

Chains of aromatic amino acids, particularly tyrosine and tryptophan, serve as conduits for high-potential holes in proteins. nih.govpnas.org These residues are well-suited for this role due to their ability to be oxidized at potentials around 1.0 V vs. NHE for tyrosine and 1.3 V for tryptophan. nih.gov These chains facilitate multistep tunneling, allowing for rapid, long-distance transfer of oxidizing equivalents. nih.govroyalsocietypublishing.orgpnas.org

Beyond a purely catalytic function, these aromatic chains are also proposed to have a protective role. nih.govnih.govroyalsocietypublishing.orgpnas.org They can transport potentially damaging oxidizing equivalents away from critical active sites to the protein surface, where they can be neutralized by cellular reductants. nih.govroyalsocietypublishing.orgpnas.org This is particularly important in enzymes that generate high-potential intermediates during their catalytic cycle or are exposed to reactive oxygen species. nih.govroyalsocietypublishing.orgpnas.org A survey of the protein structural database revealed that about one-third of all structurally characterized proteins contain chains of three or more tyrosine/tryptophan residues, with a higher frequency in oxidoreductases. pnas.org

This compound as a Catalytic Intermediate

In addition to its role in facilitating electron transfer, the this compound is a direct participant in the catalytic mechanisms of several essential enzymes.

Class I ribonucleotide reductases (RNRs) are responsible for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair. mit.edunih.govnih.gov The catalytic cycle is initiated by a stable tyrosyl free radical located in the β2 subunit (or R2 protein). mit.edunih.govnih.gov This radical, specifically on residue Tyr122 in E. coli RNR, initiates a long-range radical transfer over approximately 35 Å to a cysteine residue in the active site of the α2 (or R1) subunit. mit.edumit.edunih.govembopress.org

This transfer proceeds via a specific pathway of tyrosine and tryptophan residues. mit.edumit.eduwikipedia.org Once the radical reaches the active site cysteine, it initiates the reduction of the ribonucleotide substrate. nih.govwikipedia.org The tyrosyl radical is essential for the enzyme's activity; its destruction, for example by the inhibitor hydroxyurea, halts DNA synthesis. nih.gov

Table 2: Key Residues in the Ribonucleotide Reductase Radical Transfer Pathway (E. coli Class Ia)

| Subunit | Residue | Role |

| β2 (R2) | Tyrosine-122 | Stable radical storage; initiator of the pathway mit.edunih.govembopress.org |

| β2 (R2) | Tryptophan-48 | Intermediate in the hopping pathway mit.edumit.eduwikipedia.org |

| β2 (R2) | Tyrosine-356 | Intermediate, transfers radical to α2 subunit mit.edumit.eduwikipedia.org |

| α2 (R1) | Tyrosine-731 | First acceptor in the α2 subunit mit.edumit.eduwikipedia.org |

| α2 (R1) | Tyrosine-730 | Intermediate in the α2 subunit mit.edumit.eduwikipedia.org |

| α2 (R1) | Cysteine-439 | Final radical-bearing residue; initiates substrate reduction mit.edunih.govwikipedia.org |

This table outlines the well-characterized radical ("hole") hopping pathway from the stable tyrosyl radical to the active site in E. coli Class Ia Ribonucleotide Reductase.

In oxygenic photosynthesis, Photosystem II (PSII) catalyzes the light-driven oxidation of water to produce molecular oxygen. acs.org This process is driven by a series of light-induced charge separations that generate a powerful oxidant, the chlorophyll (B73375) cation radical P680+. acs.org A redox-active tyrosine residue, known as Yz (Tyr161 on the D1 polypeptide), acts as an essential electron transfer intermediate between the catalytic manganese-calcium cluster (Mn₄CaO₅) and P680+. acs.orgnih.govnih.gov

Upon oxidation by P680+, Yz forms a neutral tyrosyl radical (Yz•). nih.gov This radical then extracts an electron from the Mn₄CaO₅ cluster, advancing it through the S-state cycle that ultimately leads to O₂ evolution. acs.org This electron transfer is tightly coupled to proton transfer (a PCET reaction), which is crucial for managing the redox potential and ensuring the high efficiency of the water-splitting chemistry. nih.govacs.org PSII also contains a second redox-active tyrosine, Yd (Tyr160 on the D2 polypeptide), which forms a very stable radical but is not directly involved in the main pathway of water oxidation. nih.govpnas.org

Cytochrome c oxidase (CcO), the terminal enzyme of the respiratory chain, catalyzes the four-electron reduction of molecular oxygen to water. frontiersin.orgacs.orgresearchgate.net This highly exergonic reaction is coupled to the pumping of protons across the mitochondrial or bacterial membrane, generating an electrochemical gradient for ATP synthesis. frontiersin.orgacs.orgresearchgate.net

A conserved tyrosine residue, covalently cross-linked to a histidine ligand of the CuB center in the active site, plays a critical role in this process. acs.orgresearchgate.netnih.govacs.org During the cleavage of the O-O bond of dioxygen, this tyrosine donates both a proton and an electron, forming a tyrosyl radical intermediate. acs.orgresearchgate.net The formation of this radical is believed to be essential for both the efficient reduction of oxygen and the mechanism of proton pumping. frontiersin.orgacs.orgresearchgate.net The tyrosyl radical is involved in several steps of the catalytic cycle, and its reprotonation occurs in the final reduction step before the binding of the next oxygen molecule. acs.orgresearchgate.net

Other Radical Enzyme Systems

Beyond well-documented roles in enzymes like ribonucleotide reductase, the this compound is integral to the function of other critical enzyme systems.

Photosystem II (PSII): In the process of oxygenic photosynthesis, PSII utilizes two redox-active tyrosine residues, TyrZ and TyrD, which are symmetrically located within the D1 and D2 protein subunits, respectively. pnas.orgmdpi.com

TyrZ (Tyr161 of the D1 protein): This residue acts as the primary electron donor to the photo-oxidized reaction center chlorophyll, P680+. pnas.orgnih.gov It transfers electrons from the water-oxidizing manganese cluster to P680+, playing a direct and essential role in the water-splitting process. pnas.orgnih.gov The oxidation of TyrZ occurs on a nanosecond to microsecond timescale. pnas.orgnih.gov

TyrD (Tyr160 of the D2 protein): In contrast to the kinetically active TyrZ, TyrD forms a very stable radical (TyrD•) and is not directly involved in the primary pathway of water oxidation. pnas.orgnih.govnih.gov However, it plays crucial modulatory and protective roles. The TyrD radical can act as an auxiliary oxidant to maintain the manganese cluster in a high-valence, stable state. nih.gov Furthermore, the positive charge generated upon its oxidation may have an electrostatic influence that helps to direct the highly oxidizing P680+ cation toward TyrZ, thereby accelerating its oxidation and protecting the D2 side of the reaction center from potential oxidative damage. nih.gov

Mechanistic Aspects of Tyrosine Radical Involvement in Protein Oxidative Modifications

Formation of Tyrosine Isomers (meta- and ortho-tyrosine) as Mechanistic Byproducts

Under conditions of oxidative stress, where reactive oxygen species are abundant, the non-proteinogenic isomers of tyrosine, meta-tyrosine (m-Tyr) and ortho-tyrosine (o-Tyr), are formed. nih.gov Their production is not a direct byproduct of the tyrosine radical itself, but rather results from the non-enzymatic hydroxylation of phenylalanine by potent oxidizing agents, most notably the hydroxyl radical (•OH). nih.govresearchgate.netwikipedia.org

The mechanism involves a two-step process:

Addition Reaction: The highly reactive hydroxyl radical attacks the aromatic ring of a phenylalanine residue. nih.gov

Formation of Stable Isomer: This addition creates a highly reactive hydroxyphenylalanine radical intermediate. nih.gov This intermediate can then rapidly undergo further reactions to form the stable para-, meta-, or ortho-tyrosine isomers. nih.gov

While enzymatic hydroxylation of phenylalanine by phenylalanine hydroxylase exclusively produces para-tyrosine (the standard proteinogenic isomer), the radical-mediated pathway is non-specific, leading to all three isomers. nih.gov Therefore, the presence of meta- and ortho-tyrosine in tissues serves as a biomarker for oxidative damage mediated by hydroxyl radicals. nih.govresearchgate.net

Role in Protein Nitration Pathways (e.g., via Tyrosyl Radical/NO₂• Reaction)

The formation of 3-nitrotyrosine (B3424624), a stable marker of "nitroxidative stress," is a significant post-translational modification that occurs via a free radical-mediated mechanism involving the tyrosine radical. nih.govpnas.org The predominant pathway is a two-step process:

Formation of Tyrosyl Radical: A tyrosine residue undergoes a one-electron oxidation to form a tyrosyl radical (Tyr•). This initial oxidation can be carried out by various biologically relevant oxidants, including peroxynitrite-derived radicals like the carbonate radical (CO₃•⁻) or oxo-metal complexes. nih.govpnas.orgresearchgate.net

Radical-Radical Reaction: The newly formed tyrosyl radical reacts with nitrogen dioxide (•NO₂). nih.govnih.gov This is a diffusion-controlled radical combination reaction that results in the formation of 3-nitrotyrosine. pnas.org

Nitrogen dioxide itself is a secondary product of nitric oxide (•NO) metabolism, often formed from the homolysis of peroxynitrite or through the action of heme peroxidases on nitrite. nih.govnih.gov An alternative, though less common, pathway involves the reaction of a tyrosyl radical with nitric oxide (•NO) to form 3-nitrosotyrosine, which can then be oxidized to 3-nitrotyrosine. pnas.orgnih.gov

The reactivity of the tyrosyl radical is significantly influenced by its protein environment. For instance, the rate constant for the reaction of •NO₂ with the tyrosyl radical in ribonucleotide reductase is several orders of magnitude lower than that for a free tyrosine radical, indicating a high degree of protection within the enzyme's active site. nih.gov

| Reactant | Reaction | Estimated Rate Constant (M⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Tyr122 Radical in Ribonucleotide Reductase | Reaction with •NO₂ | 3 x 10⁴ | nih.gov |

| Non-radical Tyrosine in Ribonucleotide Reductase | Reaction with •NO₂ | 900 | nih.gov |

| Free Tyrosyl Radical | Reaction with •NO₂ | ~3 x 10⁹ | researchgate.net |

Protective Mechanisms against Oxidative Damage through Radical Quenching/Relocation

Tyrosine residues play a vital antioxidant role in proteins, protecting them from oxidative damage through several mechanisms. nih.govresearchgate.netnih.gov

Direct Radical Scavenging: The phenolic hydroxyl group of tyrosine can directly scavenge free radicals by donating a hydrogen atom, thereby neutralizing the reactive species and forming a relatively stable tyrosyl radical. researchgate.net This function is particularly important in lipid-rich environments, such as transmembrane domains of proteins, where tyrosine and tryptophan residues are often concentrated and serve to protect cells from lipid peroxidation and oxidative destruction. nih.gov

Radical Relocation (Hole Hopping): A sophisticated protective mechanism involves the long-range transfer of radical character (an electron deficiency, or "hole") away from a sensitive or critical site within a protein. pnas.orgresearchgate.netnih.gov Many proteins, particularly oxidoreductases, contain chains or clusters of redox-active amino acids, primarily tyrosine and tryptophan. pnas.orgnih.govnih.gov If an oxidizing radical damages a critical residue in an enzyme's active site, a nearby tyrosine or tryptophan can donate an electron to repair the damage, effectively transferring the radical "hole" to its own side chain. pnas.orgresearchgate.net This process, known as hole hopping, can continue along the chain, moving the damaging oxidative equivalent away from the fragile active site and toward the protein surface. pnas.orgnih.gov Once at the surface, the radical can be safely quenched by cellular reductants like glutathione (B108866), thus preserving the protein's function. pnas.org This mechanism constitutes an elegant "escape route" that prevents irreversible oxidative damage. researchgate.net

| Compound Name |

|---|

| Tyrosine |

| This compound (Tyrosyl radical) |

| Cysteine |

| Hydrogen peroxide |

| Tryptophan |

| meta-tyrosine |

| ortho-tyrosine |

| para-tyrosine |

| Phenylalanine |

| Hydroxyl radical |

| 3-nitrotyrosine |

| Nitrogen dioxide |

| Nitric oxide |

| Peroxynitrite |

| Carbonate radical |

| 3-nitrosotyrosine |

| Glutathione |

Computational and Theoretical Studies of Tyrosine Cation Radical

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Quantum mechanical (QM) calculations, particularly when combined with molecular mechanics (MM) in hybrid QM/MM approaches, offer a powerful tool for studying enzymatic reactions involving tyrosine radicals. This combination allows for the treatment of the reactive center with high-level quantum accuracy while the larger protein environment is described with computationally less expensive classical mechanics.

QM/MM simulations have been instrumental in mapping out the reaction mechanisms involving the tyrosine cation radical. A notable example is the hydroxylation of L-tyrosine by enzymes like CYP76AD1. nih.govacs.org Computational studies have elucidated a two-step mechanism:

Hydrogen Abstraction: The process is initiated by the abstraction of a hydrogen atom from the phenolic hydroxyl group of L-tyrosine by an active oxidant species (like Compound I in P450 enzymes), leading to the formation of a tyrosine radical. nih.govacs.org

Radical Rebound: Following the hydrogen abstraction, a "radical rebound" step occurs where the hydroxyl group is transferred back to the newly formed tyrosine radical, completing the hydroxylation. nih.govacs.org

A key strength of QM/MM calculations is the ability to map the energetic landscape of a reaction, identifying intermediates and transition states. For the L-tyrosine hydroxylation mechanism, these calculations provide the Gibbs free energy profile for the reaction. acs.org

For instance, in the CYP76AD1-catalyzed reaction, the rate-limiting step was identified as the radical rebound, with a calculated activation free energy of 16.0 kcal·mol⁻¹ in the quartet spin state, which was found to be both thermodynamically and kinetically favored over the doublet state. nih.govacs.org The formation of the this compound intermediate complex is shown to be a thermodynamically favorable step. acs.org This detailed energetic information is crucial for understanding the factors that control the reaction rate and specificity.

| Reaction Step | Spin State | Gibbs Free Energy of Activation (ΔG‡) | Note |

| L-Tyr•+ Radical Rebound | Doublet | 18.3 kcal·mol⁻¹ | Rate-limiting step |

| L-Tyr•+ Radical Rebound | Quartet | 16.0 kcal·mol⁻¹ | Kinetically favored |

Density Functional Theory (DFT) for Electronic Structure and Spin Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure and properties of molecules like the this compound. researchgate.netcore.ac.uk It is particularly effective for open-shell systems, providing a balance between computational cost and accuracy for predicting properties related to the unpaired electron. tu-braunschweig.detu-braunschweig.de

DFT calculations are crucial for determining the distribution of the unpaired electron's spin density across the tyrosine radical. nih.gov This distribution is fundamental to the radical's reactivity and its spectroscopic signature. Studies have shown that upon ionization, L-tyrosine conformers undergo charge localization. nih.gov

In the this compound, the spin density is primarily delocalized over the phenoxyl moiety. acs.org Specifically, a significant amount of spin density is found on the phenoxyl oxygen atom and the C2, C4, and C6 carbons of the phenyl ring. nih.govresearchgate.net The presence of hydrogen bonds to the phenoxyl oxygen can modulate this distribution, typically causing a reduction in spin density on the oxygen and a corresponding increase on the C4 carbon. nih.gov This redistribution of spin density directly influences the radical's chemical behavior and its interaction with its environment.

A significant application of DFT is the prediction of Electron Paramagnetic Resonance (EPR) parameters, which are highly sensitive to the radical's electronic structure and local environment. rsc.orgresearchgate.net DFT calculations can accurately predict g-tensors and hyperfine coupling constants, which are key experimental observables in EPR spectroscopy. nih.govresearchgate.net

g-Tensors: The g-tensor reflects the interaction of the unpaired electron's spin with an external magnetic field. DFT calculations have shown that the anisotropy of the g-tensor in the tyrosine radical arises from the significant spin density on the oxygen atom. nih.govresearchgate.net The principal values of the g-tensor, particularly gxx, are sensitive to the hydrogen-bonding state of the phenoxyl oxygen. researchgate.net

Hyperfine Couplings: Hyperfine couplings arise from the interaction of the electron spin with the magnetic nuclei in the molecule. DFT calculations can predict the hyperfine coupling constants for the protons on the phenyl ring and the β-protons of the side chain. nih.gov These calculated values show good agreement with experimental data and are sensitive to the radical's conformation, such as the dihedral angle of the Cα-Cβ bond relative to the phenyl ring. nih.govnih.govmpg.de

Accurate prediction of these EPR parameters allows for the confident assignment of experimentally observed EPR signals to specific tyrosine radicals within complex biological systems. rsc.orgresearchgate.net

| EPR Parameter | Influencing Factors | DFT Insights |

| g-tensor | Spin density on oxygen, hydrogen bonding | Anisotropy arises from spin on oxygen; gxx value probes H-bonding state. nih.govresearchgate.net |

| Hyperfine Couplings | Spin density distribution, molecular conformation | Sensitive to ring proton and β-proton positions; dependent on side-chain dihedral angles. nih.govmpg.de |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of the this compound, MD simulations are often employed as a preparatory step for more detailed QM/MM calculations. nih.govacs.orgresearchgate.net

Classical MD simulations, using force fields like AMBER, are performed to equilibrate the system, which typically consists of the protein containing the tyrosine residue embedded in a solvent environment (e.g., a water box). nih.gov These simulations, which can span nanoseconds, allow the protein-substrate complex to relax and find a stable conformation. nih.govacs.org Researchers monitor key structural parameters, such as the root-mean-square deviation (RMSd) of the protein backbone and the substrate, as well as crucial distances like hydrogen bond lengths between the tyrosine and active site residues. nih.govacs.org The stability of these interactions throughout the simulation ensures that the starting geometry for the subsequent QM/MM calculations is representative and stable, which is critical for obtaining meaningful results about the reaction mechanism and energetics. nih.govacs.orgacs.org

Conformational Dynamics and Environmental Perturbations

Environmental perturbations, such as the presence or absence of key interacting residues, also play a critical role. In the same β-hairpin peptide, a cross-strand histidine (H14) was found to be crucial for stability. When this histidine was replaced with cyclohexylalanine, a residue incapable of the same π-π interactions, the peptide became unstable upon formation of both the tyrosinate and the tyrosyl radical. nih.gov These theoretical findings are consistent with experimental data from UV resonance Raman (UVRR) spectroscopy, which detected changes in amide bands associated with tyrosine electron transfer and proton-coupled electron transfer (PCET), indicative of a reversible change in the peptide's secondary structure. nih.gov Such studies underscore the ability of fixed-charge force fields in simulations to accurately model redox-linked conformational dynamics. nih.gov

Solvent Accessibility and Proton Transfer Pathways

The accessibility of the tyrosine radical to solvent molecules and the pathways for proton transfer are critical determinants of its reactivity and stability. These factors are extensively investigated using theoretical and computational methods. In the α3Y model protein, a de novo designed three-helix bundle, the redox-active tyrosine (Y32) is deeply buried within the protein's hydrophobic core. nih.govnih.gov Structural analysis based on solution NMR data revealed that the phenol (B47542) oxygen atom of Y32 is located approximately 6.3 ± 0.4 Å below the protein surface, making it the most sequestered residue in the entire protein. nih.gov

Despite being buried, MD simulations have shown that one to two water molecules can penetrate the hydrophobic cavity and form hydrogen bonds with the Y32 residue. nih.gov These internal water molecules are proposed as the primary proton acceptors during the oxidation of Y32, especially in a concerted PCET mechanism that dominates at lower pH. nih.gov Theoretical studies using a vibronically nonadiabatic PCET theory have explored potential proton acceptors upon the oxidation of tyrosine. nih.gov In the α3Y protein, both water and a nearby glutamate (B1630785) residue (E13) were considered as candidates. Density functional theory (DFT) calculations on model systems indicated that the PCET rate constant is significantly greater when glutamate acts as the proton acceptor, primarily due to a more favorable driving force and a shorter equilibrium proton donor-acceptor distance. nih.gov However, the study also concluded that water could be the dominant proton acceptor if its hydrogen bond formation with tyrosine is more favorable than that of glutamate. nih.gov These computational insights illustrate how transient protein conformational motions can facilitate solvent access and define specific proton transfer pathways even for a deeply buried residue. nih.gov

Modeling of Redox Potentials and Proton-Coupled Electron Transfer

Theoretical models have been crucial for understanding the thermodynamics and mechanisms of tyrosine oxidation, particularly the interplay between electron transfer (ET) and proton transfer (PT), collectively known as proton-coupled electron transfer (PCET). The reduction potential of tyrosine is highly dependent on its protonation state and the surrounding environment. rsc.orgnih.gov The formation of a this compound is thermodynamically demanding, with a theoretical reduction potential of approximately 1.4 V. rsc.org Consequently, under most physiological conditions, the oxidation of tyrosine is coupled to deprotonation to form the more stable neutral tyrosyl radical. nih.gov

The mechanism of PCET can proceed through different pathways:

Stepwise Electron Transfer-Proton Transfer (ETPT): The electron is transferred first, forming the this compound, which then rapidly deprotonates.

Stepwise Proton Transfer-Electron Transfer (PTET): The tyrosine is first deprotonated to form tyrosinate, which is then oxidized. This pathway is dominant at high pH, above the pKa of tyrosine's phenolic group. nih.gov